molecular formula C20H24N4O3 B2413808 N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide CAS No. 2198383-12-7

N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide

Cat. No.: B2413808
CAS No.: 2198383-12-7
M. Wt: 368.437
InChI Key: UELDOIIKKLAWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide is a complex organic compound with a unique structure that combines a pyrazole ring, a morpholine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring followed by the introduction of the morpholine moiety. The phenyl group is then attached through a series of coupling reactions, and finally, the prop-2-enamide group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-[2-(1-Methylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide
  • N-[[4-[2-(1-Ethylpyrazol-4-yl)piperidine-4-carbonyl]phenyl]methyl]prop-2-enamide

Uniqueness

N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[4-[2-(1-ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-3-19(25)21-11-15-5-7-16(8-6-15)20(26)23-9-10-27-18(14-23)17-12-22-24(4-2)13-17/h3,5-8,12-13,18H,1,4,9-11,14H2,2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELDOIIKKLAWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CN(CCO2)C(=O)C3=CC=C(C=C3)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.